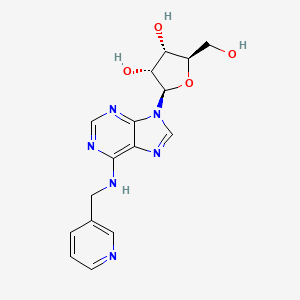![molecular formula C26H38NaO3PS B12934983 Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate is an organophosphorus compound known for its unique structural properties and reactivity. This compound is often used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its structure includes a biphenyl backbone with di-tert-butylphosphino and sulfonate groups, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Phosphino Group: The di-tert-butylphosphino group is introduced via a nucleophilic substitution reaction, where a suitable phosphine precursor reacts with the biphenyl intermediate.
Sulfonation: The final step involves the sulfonation of the biphenyl intermediate to introduce the sulfonate group, typically using a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced biphenyl derivatives, and various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate involves its role as a ligand in catalytic processes. The phosphino group coordinates with transition metals, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The sulfonate group enhances the solubility and stability of the compound in aqueous and polar organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but lacks the sulfonate group, making it less soluble in polar solvents.
tBuBrettPhos: Contains additional substituents on the biphenyl backbone, offering different steric and electronic properties.
Me4tButylXphos: Features tetramethyl groups, providing increased steric hindrance and unique reactivity.
Uniqueness
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate is unique due to its combination of phosphino and sulfonate groups, which provide both high reactivity and solubility. This dual functionality makes it a versatile ligand in various catalytic processes, particularly in aqueous and polar organic media.
Eigenschaften
Molekularformel |
C26H38NaO3PS |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
sodium;4-(2-ditert-butylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C26H39O3PS.Na/c1-17(2)21-15-19(31(27,28)29)16-22(18(3)4)24(21)20-13-11-12-14-23(20)30(25(5,6)7)26(8,9)10;/h11-18H,1-10H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
DUZAWIYUGRFHRF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


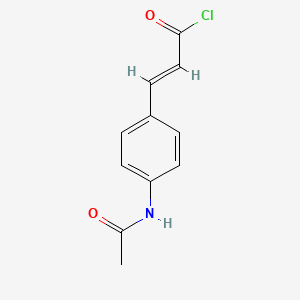
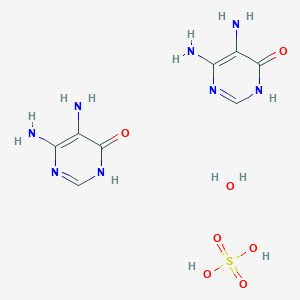
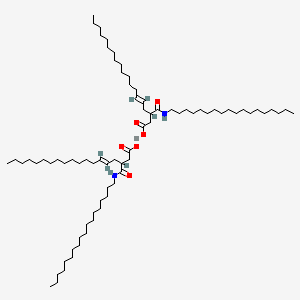



![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)

![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)

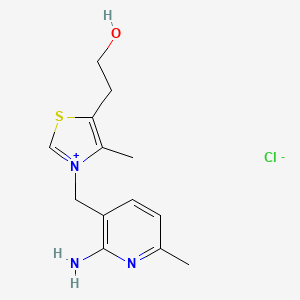
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
